Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate
Overview
Description
Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Self-Curable Polyurethane Systems
Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is used in the development of self-curable aqueous-based polyurethane (PU) dispersions. These dispersions involve azetidine-containing compounds that participate in a ring-opening reaction, leading to the formation of a polymeric network structure among the polymers. This technology is pivotal for creating single-component, self-curable systems with improved performance properties (Wang et al., 2006).
Synthesis of Enantiopure Azetidine-2-carboxylic Acids
Researchers have synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, starting from 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (2S,3S)-1. These analogs are valuable in studying the influence of conformation on peptide activity, offering insights into the structural aspects of bioactive compounds (Sajjadi & Lubell, 2008).
Development of Azetidinethiocarboxylate Derivatives
The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithio-formates has led to the development of azetidine-1-carbodithioates. This pathway offers a new approach to derivatives of azetidine-1-carboxylic acid, expanding the chemical repertoire for pharmaceutical and synthetic chemistry applications (Heimgartner et al., 2006).
Creation of Conformationally Constrained Analogues of Phenylalanine
Researchers have prepared enantiopure azetidine 2-carboxylic acids by hydrolysis of the corresponding 2-cyano azetidines. These compounds, which are analogs of phenylalanine, are utilized in the synthesis of tripeptides, contributing significantly to peptide chemistry and drug design (Couty et al., 2003).
Azetidine Derivatives as Potential Antimicrobial Agents
The synthesis and characterization of substituted phenyl azetidines have shown potential as antimicrobial agents. This research opens doors for the utilization of azetidine derivatives in developing new antimicrobial compounds, potentially addressing the need for novel therapeutics (Doraswamy & Ramana, 2013).
Properties
IUPAC Name |
methyl 1-(4-cyanophenyl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUXMDLSJMFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186439 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-11-3 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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